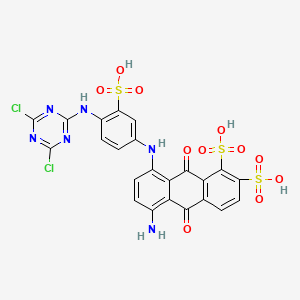
5-Amino-8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenedisulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenedisulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenedisulphonic acid typically involves multiple steps. The process begins with the preparation of the anthracene derivative, followed by the introduction of the triazine and sulphonate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maintain consistency and efficiency, with careful monitoring of temperature, pressure, and pH levels. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenedisulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives
Applications De Recherche Scientifique
5-Amino-8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenedisulphonic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 5-Amino-8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenedisulphonic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenedisulphonic acid trisodium salt
- This compound disodium salt
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Propriétés
Numéro CAS |
94087-01-1 |
|---|---|
Formule moléculaire |
C23H14Cl2N6O11S3 |
Poids moléculaire |
717.5 g/mol |
Nom IUPAC |
5-amino-8-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfoanilino]-9,10-dioxoanthracene-1,2-disulfonic acid |
InChI |
InChI=1S/C23H14Cl2N6O11S3/c24-21-29-22(25)31-23(30-21)28-11-4-1-8(7-14(11)44(37,38)39)27-12-5-3-10(26)16-17(12)19(33)15-9(18(16)32)2-6-13(43(34,35)36)20(15)45(40,41)42/h1-7,27H,26H2,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,28,29,30,31) |
Clé InChI |
YRNUPSNVSKOQIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=C3C(=C(C=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



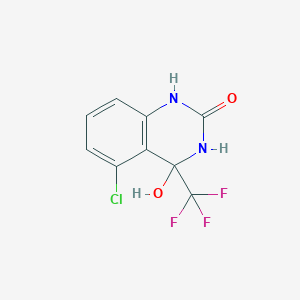

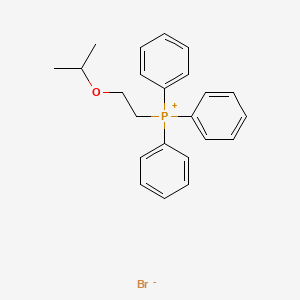
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
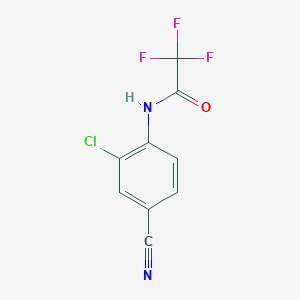

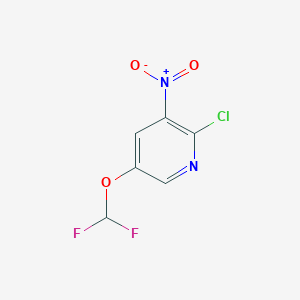
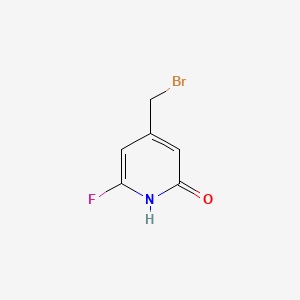
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)

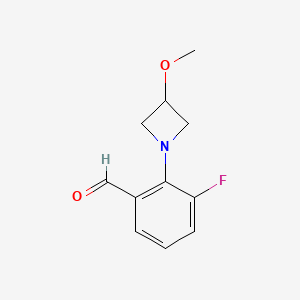
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
